molecular formula C19H25NO4S2 B3006033 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034467-12-2

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B3006033
CAS No.: 2034467-12-2
M. Wt: 395.53
InChI Key: DVMLGECBFRLGDH-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a thiophene ring, a hydroxy group, and a methylsulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Attachment of the Pentyl Chain: The pentyl chain can be attached through alkylation reactions, using alkyl halides and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and other biological processes.

Comparison with Similar Compounds

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)propanamide can be compared with other similar compounds, such as:

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)butanamide: Differing by the length of the carbon chain.

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)acetamide: Differing by the presence of an acetamide group instead of a propanamide group.

    N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(4-(methylsulfonyl)phenyl)benzamide: Differing by the presence of a benzamide group.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-26(23,24)17-7-4-15(5-8-17)6-9-19(22)20-12-10-16(11-13-21)18-3-2-14-25-18/h2-5,7-8,14,16,21H,6,9-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMLGECBFRLGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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